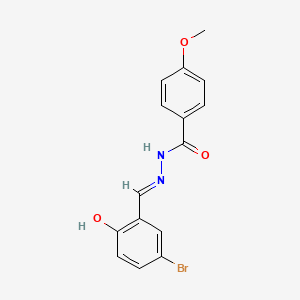![molecular formula C11H16N2O4S B5977267 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B5977267.png)
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione, also known as Boc-8-oxa-3-azaspiro[4.5]decane-2,4-dione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4]non-2-ene-4,6-dione.
Mecanismo De Acción
The mechanism of action of 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as proteases and kinases. This inhibition can lead to a decrease in the activity of various signaling pathways, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been reported to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, the compound has been shown to have anti-viral effects against herpes simplex virus type 1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione in lab experiments is its potential to inhibit the activity of various enzymes, making it a useful tool for studying signaling pathways and enzyme activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for the compound to facilitate its use in various research applications.
In conclusion, this compound is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione involves the reaction of 2-oxo-1,3-dithiolane with 2,3-epoxypropyl butyl ether in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to have a yield of 60% and is considered to be a relatively efficient and straightforward process.
Aplicaciones Científicas De Investigación
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has been extensively studied for its potential applications in various fields of research. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-3-4-16-6-7-5-11(9(15)17-7)8(14)13-10(12)18-11/h7H,2-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXEJOXBSSRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CC2(C(=O)N=C(S2)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-1-(2-furylmethyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B5977186.png)
![3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5977191.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5977193.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5977218.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5977226.png)
![2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977243.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine](/img/structure/B5977284.png)
![3-[3-(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B5977290.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5977292.png)
![3-{2-oxo-2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5977294.png)
![1,1'-[[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-1,4-diyl)]diethanone](/img/structure/B5977300.png)